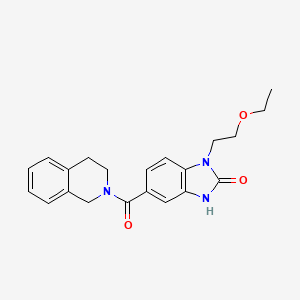

6,7-二甲氧基-2-(2-硝基苯基)-4H-3,1-苯并恶嗪-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one involves complex chemical reactions. One approach to the synthesis of benzoxazine derivatives, which are structurally related to the compound , utilizes palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of the synthesis processes involved in creating such compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazin-4-one derivatives has been extensively studied, revealing detailed insights into their structural and topological properties. An analysis combining experimental FTIR and FT-Raman spectra with DFT calculations provides a comprehensive understanding of the vibrational properties and reactivities of these compounds. Such studies underscore the importance of substituents on the oxazin rings in determining the molecule's stability and reactivity (Castillo et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzoxazin-4-one derivatives are influenced by various substituents attached to the oxazine rings. These substituents significantly affect the molecule's stability and chemical properties, as demonstrated by NBO and AIM studies. The frontier orbitals analysis further indicates the derivatives' stabilities and chemical hardness, with variations in reactivity observed among differently substituted molecules (Castillo et al., 2017).

Physical Properties Analysis

The physical properties of benzoxazin-4-one derivatives, such as their crystalline structure and vibrational spectra, have been characterized in detail. X-ray diffraction and spectroscopic techniques, including IR, 1H NMR, and 13C NMR, play a crucial role in elucidating these compounds' physical characteristics, providing valuable insights into their stability and molecular interactions (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties of 6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one and related derivatives are closely related to their molecular structure and synthesis pathways. Studies focusing on the nitro-substitution effects and luminescence properties reveal how intramolecular hydrogen bonding and the strength of such bonds influence the compounds' chemical behavior and potential applications in various fields (Loseva et al., 1972).

科学研究应用

结构和振动分析

Castillo 等人(2017 年)的一项研究详细阐述了 2-(4-硝基苯基)-4H-3,1-苯并恶嗪-4-酮 (NPB) 衍生物的单体和三个二聚体的结构、拓扑和振动特性,方法是结合实验 FTIR 和 FT-拉曼光谱以及 DFT 计算。该研究旨在通过分析它们的自然键轨道 (NBO)、分子中的原子 (AIM) 以及 HOMO 和 LUMO 计算来了解这些化合物的反应性。这项工作阐明了这些衍生物的稳定性和化学反应性,这对于它们在化学和材料科学各个领域的潜在应用至关重要 (Castillo, Rudyk, Davies, & Brandán, 2017).

在合成和生物活性中的应用

Valderrama 等人(2002 年)的研究报告了由 3,6-二甲氧基-2-硝基苯甲醛合成的苯并和萘并[2,3-b]噻吩醌,重点介绍了这些新醌对亚马逊利什曼原虫和人 T 细胞白血病病毒 1 型 (HTLV-1) 的生物活性。该研究说明了如何利用 6,7-二甲氧基-2-(2-硝基苯基)-4H-3,1-苯并恶嗪-4-酮的衍生物来开发具有潜在治疗应用的化合物 (Valderrama, Astudillo, Tapia, Prina, Estrabaud, Mahieux, & Fournet, 2002).

晶体学研究

Tiekink 和 Wardell(2014 年)对标题化合物进行了一项研究,重点关注其晶体结构。他们报告说,苯并恶嗪-4-酮稠环体系与连接的苯环共面,具有分子内的 N—H⋯N 氢键。他们通过 X 射线晶体学阐明分子结构的工作,有助于更深入地了解此类化合物的物理和化学性质,促进了它们在材料科学和分子工程中的应用 (Tiekink & Wardell, 2014).

亲电取代和化学传感

朱等人(2012 年)探索了一种螺噁嗪衍生物,将其用作高灵敏度氰化物传感器。这项研究强调了苯并恶嗪衍生物在开发化学传感器方面的多功能性,利用它们的结构特性来提高氰离子检测的灵敏度和特异性。此类应用在环境监测和公共卫生中至关重要 (Zhu, Li, Sheng, Chen, Zhang, & Xiao‐An Zhang, 2012).

作用机制

安全和危害

未来方向

The development of novel THIQ analogs with potent biological activity is an active area of research due to their diverse biological activities . Future research may focus on the synthesis of new THIQ derivatives, investigation of their biological activities, and elucidation of their mechanisms of action .

属性

IUPAC Name |

6,7-dimethoxy-2-(2-nitrophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-22-13-7-10-11(8-14(13)23-2)17-15(24-16(10)19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMVOZPZCDEBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)